molecular formula C16H14N2O3S B2541311 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251687-70-3

7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2541311
CAS No.: 1251687-70-3
M. Wt: 314.36
InChI Key: ZYROOXRRQMLESN-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a synthetic small molecule belonging to the thienopyridine carboxamide class, a scaffold recognized for its significant potential in medicinal chemistry research. This compound is of high interest primarily in the field of oncology research, where it is investigated for its ability to function as a potent and selective kinase inhibitor. Its mechanism of action is proposed to involve the competitive binding to the ATP-binding pocket of specific protein kinases, thereby disrupting phosphorylation-mediated signaling cascades that are critical for cancer cell proliferation and survival Source: National Library of Medicine . The structural motif of the thienopyridine core is frequently employed in the design of inhibitors targeting a range of kinases, making this compound a valuable chemical tool for probing kinase function and validating new therapeutic targets Source: American Chemical Society . Researchers utilize this molecule in biochemical assays to study intracellular signal transduction pathways, in cell-based models to assess its effects on apoptosis and cell cycle arrest, and in structural biology to elucidate inhibitor-enzyme interactions. Its research value extends to the development of structure-activity relationships (SAR) to guide the optimization of next-generation inhibitors with improved potency and pharmacological properties.

Properties

IUPAC Name

7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-3-5-10(6-4-9)17-15(20)12-13(19)14-11(7-8-22-14)18(2)16(12)21/h3-8,19H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYROOXRRQMLESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and carboxamide groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure an environmentally friendly and economically viable process.

Chemical Reactions Analysis

Types of Reactions: 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated compounds (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thieno[3,2-b]pyridine compounds exhibit antimicrobial activity. In particular, studies have shown that certain thiazolo[4,5-b]pyridine derivatives possess potent inhibitory effects against various bacteria such as Pseudomonas aeruginosa and Escherichia coli. For instance, a derivative similar to the target compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against these pathogens, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Molecular docking studies have revealed that related compounds can effectively bind to targets involved in cancer cell proliferation. For example, compounds designed with similar thieno-pyridine frameworks have shown cytotoxic effects against multiple human cancer cell lines, indicating their potential as anticancer agents .

Synthetic Methods

The synthesis of 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step chemical reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions : Utilizing starting materials like 4-hydroxy-1-benzopyran derivatives combined with appropriate aldehydes and carboxylic acids.
  • Cyclization Techniques : Employing cyclization reactions to form the thieno-pyridine core structure .

Case Studies

Several studies have detailed the synthesis and evaluation of thieno-pyridine derivatives:

  • A notable study synthesized various thiazolo[4,5-b]pyridine derivatives and evaluated their biological activities through in vitro assays and molecular docking simulations .
  • Another investigation focused on the crystal structure of related compounds to understand their interactions at the molecular level, which aids in optimizing their biological activity .

Toxicity and Safety Profile

Preliminary toxicity assessments are crucial for evaluating the safety of new compounds. Studies involving cell viability assays (e.g., MTT assay) have been employed to determine the cytotoxicity of synthesized derivatives against normal and cancerous cell lines .

Data Table: Summary of Biological Activities

Compound NameActivity TypeMIC (μM)Reference
Thiazolo[4,5-b]pyridine derivativeAntimicrobial0.21
Thieno-pyridine derivativeAnticancerN/A

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique properties of 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide, the following compounds are analyzed:

7-Hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

  • Structural Differences : The 4-methylphenyl group in the target compound is replaced with a 4-methoxy-2-methylphenyl substituent.
  • Biological Activity: Limited data exist, but preliminary studies suggest reduced potency against Cryptococcus neoformans compared to the 4-methylphenyl derivative .

Ethyl 7-Hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate

  • Structural Differences : The carboxamide group is replaced with an ethyl ester.
  • Functional Impact : The ester group increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability due to esterase susceptibility .
  • Applications : Primarily used as a synthetic intermediate rather than a therapeutic agent .

N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide

  • Structural Differences: A fluorophenyl-hydroxyphenyl system replaces the thienopyridine core.
  • Functional Impact : The absence of the thiophene-pyridine scaffold diminishes rigidity, leading to weaker target binding. However, the fluorine atom improves bioavailability .

5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Derivatives

  • Structural Differences: A pyrazole ring replaces the thienopyridine core, with a morpholino group enhancing solubility.
  • Biological Activity: These compounds exhibit antimalarial rather than antifungal activity, highlighting the critical role of the thienopyridine scaffold in targeting fungal pathogens .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Solubility (LogP)
This compound Thieno[3,2-b]pyridine 7-OH, 4-CH₃, N-(4-CH₃C₆H₄) 0.12 µM (Cryptococcus) 2.8
7-Hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide Thieno[3,2-b]pyridine 7-OH, N-(4-OCH₃-2-CH₃C₆H₃) 0.45 µM (Cryptococcus) 2.2
Ethyl 7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate Thieno[3,2-b]pyridine 7-OH, 4-CH₃, COOEt N/A 3.5
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide Biphenyl 4-F, 5-OH, N-(4-CH₃C₆H₄) >10 µM (Fungal assays) 2.9
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Pyrazole Morpholino, SCH₃, arylidene 0.8 µM (Plasmodium) 1.7

Key Research Findings

Thienopyridine Core Superiority: The thieno[3,2-b]pyridine system in the target compound confers superior antifungal activity compared to pyrazole or biphenyl analogs, likely due to enhanced π-π stacking with fungal enzymes .

Substituent Optimization : The 4-methylphenyl group balances lipophilicity and target affinity, whereas bulkier or polar groups (e.g., methoxy) reduce potency .

Metabolic Stability : The carboxamide group in the target compound demonstrates greater stability in hepatic microsomal assays compared to ester derivatives .

Biological Activity

7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the preparation of the thieno[3,2-b]pyridine core followed by functionalization to introduce hydroxy, methyl, and carboxamide groups. Common reagents include halogenated compounds and organometallic reagents.

Antimicrobial Properties

Research indicates that compounds with a thieno[3,2-b]pyridine structure exhibit notable antimicrobial activity. A study highlighted that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. It exhibits the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial as oxidative stress is a contributing factor in many diseases, including cancer and neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

A study conducted on various thieno[3,2-b]pyridine derivatives showed that 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of several thieno derivatives, it was found that 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo had an IC50 value of 15 µM against MCF-7 breast cancer cells. This suggests a potent cytotoxic effect that warrants further investigation for therapeutic applications in oncology .

Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
AntioxidantScavenging free radicals

Q & A

Q. Basic Characterization

  • Single-crystal X-ray diffraction confirms the molecular geometry, bond lengths (mean C–C = 0.004 Å), and hydrogen-bonding patterns (e.g., N–H···O interactions) .
  • NMR spectroscopy distinguishes regioisomers: the methyl group at position 4 and the hydroxy group at position 7 produce distinct shifts in 1^1H NMR (δ 2.1–2.3 ppm for CH3_3, δ 10–12 ppm for OH) .

Q. Advanced Analysis

  • Density Functional Theory (DFT) calculations validate experimental crystallographic data by comparing theoretical and observed bond angles/energies .
  • Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected NOE correlations) can arise from dynamic proton exchange; variable-temperature NMR or X-ray powder diffraction resolves these .

What computational strategies enhance reaction design for derivatives of this compound?

Advanced Method
The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) and machine learning to predict optimal reaction conditions. For example:

  • Quantum Calculations : Identify transition states for cyclization steps (activation energy ~25–30 kcal/mol) .
  • Data-Driven Screening : Prioritize solvents (e.g., ethanol vs. DMF) based on polarity and hydrogen-bonding capacity to improve yield .

Q. Case Study :

ParameterEthanolDMF
Yield (%)4028
Reaction Time (hrs)2418
Purity (%)9585
Data from cyclization reactions under reflux .

How do substituent variations impact bioactivity or physicochemical properties?

Q. Basic Structure-Activity Relationship (SAR)

  • Hydroxy Group (Position 7) : Critical for hydrogen-bond donor capacity; removal reduces solubility by ~30% in aqueous buffers .
  • 4-Methylphenyl Group : Enhances lipophilicity (logP increases by 1.2) but may sterically hinder binding in enzyme assays .

Advanced SAR via Molecular Dynamics
Simulations show the 5-oxo group forms stable interactions with kinase active sites (binding energy ΔG = -8.2 kcal/mol). Methyl substitution at position 4 increases conformational rigidity, reducing entropic penalties during binding .

How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Q. Methodological Approach

  • Reproducibility Checks : Verify reaction conditions (e.g., HCl purity, drying time for intermediates) .
  • Data Normalization : Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) to calibrate spectral integrations .
  • Meta-Analysis : Compare datasets across studies. For example, yields for analogous thienopyridine syntheses range from 40–60% due to variations in workup protocols .

Q. Example Contradiction :

StudyYield (%)Catalyst
40HCl
55H2_2SO4_4
Differences attributed to acid strength and byproduct solubility .

What purification techniques are most effective for this compound?

Q. Basic Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >95% purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomeric impurities .

Q. Advanced Methods

  • Preparative HPLC : C18 columns with isocratic elution (acetonitrile/0.1% TFA) achieve >99% purity for bioassays .

How can researchers validate the compound’s stability under experimental conditions?

Q. Protocol

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C .
  • pH Stability Tests : Stable in pH 5–7 (24 hrs at 25°C); degrades >50% at pH <3 due to lactam ring hydrolysis .

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